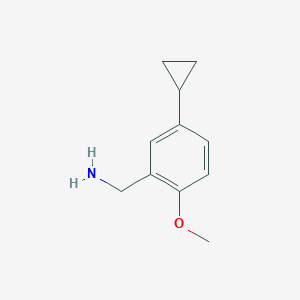

(5-Cyclopropyl-2-methoxyphenyl)methanamine

Description

Strategic Positioning of (5-Cyclopropyl-2-methoxyphenyl)methanamine within Organic Synthetic Chemistry

In the realm of organic synthetic chemistry, this compound is strategically positioned as a versatile intermediate. The primary amine group offers a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular scaffolds. The presence of the 2-methoxy group on the phenyl ring electronically influences the reactivity of the aromatic system and the benzylic position. The 5-cyclopropyl substituent is particularly significant; cyclopropyl (B3062369) rings are increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties. nih.govpsu.edu Consequently, this compound serves as a key precursor for molecules designed to interact with biological targets where these specific structural features are desired. Its structure is a confluence of functionalities that are highly sought after in the development of new bioactive agents.

Historical Context and Evolution of Research on Arylmethanamine Compounds

Arylmethanamine compounds, also known as benzylamines, have long been a cornerstone of organic and medicinal chemistry. Historically, research focused on their synthesis through methods such as the reduction of benzonitriles or benzamides, and the reductive amination of benzaldehydes. Over time, the focus has shifted towards more efficient and direct synthetic routes. researchgate.net Recent advancements include copper-catalyzed cross-dehydrogenative coupling methods that allow for the direct synthesis of α-substituted primary benzylamines from simple alkylarenes, bypassing the need for pre-functionalized starting materials. acs.orgchemistryviews.org This evolution reflects a broader trend in synthetic chemistry towards practicality, cost-effectiveness, and reduced environmental impact. researchgate.netchemistryviews.org Arylmethanamines are integral components of numerous natural products and synthetic drugs, valued for their potent bioactivities. researchgate.net Their role as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 highlights their therapeutic potential. nih.gov

Current Research Paradigms and Future Perspectives for Amines with Alkoxy and Cyclopropyl Moieties

Current research paradigms emphasize the incorporation of specific structural motifs to optimize the pharmacological profiles of drug candidates. The combination of alkoxy and cyclopropyl groups on an amine scaffold, as seen in this compound, is a prime example of this strategy.

Alkoxy Groups: These are often used to modulate a molecule's lipophilicity and electronic properties, which can enhance binding affinity to biological targets and improve metabolic resistance.

Cyclopropyl Groups: This moiety is a "versatile player" in drug design. nih.gov It introduces conformational rigidity, which can lead to more favorable binding with receptors and resistance to metabolic degradation. nih.govnih.gov The unique electronic properties and steric bulk of the cyclopropyl ring can enhance potency, reduce off-target effects, and increase brain permeability. nih.gov

Future perspectives point towards the expanded use of such multi-functionalized building blocks. The development of novel synthetic methods, including biocatalytic routes using enzymes like amine transaminases, is making these complex amines more accessible for large-scale applications. researchgate.netmdpi.com The continued exploration of these structures is expected to yield new therapeutic agents for a wide range of diseases, from cancer to infectious diseases and neurological disorders. smolecule.comnih.gov

Significance of the Methanamine Moiety in Advanced Organic Synthesis

The methanamine (-CH₂NH₂) moiety attached to an aryl ring is of fundamental importance in advanced organic synthesis. It serves as a crucial pharmacophore and a versatile synthetic handle. As a primary amine, it can act as a nucleophile or a base, and it is a key precursor for the formation of amides, sulfonamides, ureas, and other functional groups commonly found in bioactive molecules.

The development of direct and practical synthetic routes to primary benzylamines, which can be performed with low catalyst loadings and without the need for extensive purification, has made these building blocks highly accessible for pharmaceutical development. acs.orgchemistryviews.org The ability to directly introduce the unprotected amine hydrochloride salt is a significant advantage in multi-step syntheses. chemistryviews.org This moiety is a key component in compounds with diverse biological activities, including antifungal agents, glucocorticoid receptor modulators, and anti-tumor drugs. researchgate.net

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(5-cyclopropyl-2-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-6,8H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUAMAMCIZOWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 2 Methoxyphenyl Methanamine

Direct Synthesis Approaches

Direct synthesis methods focus on the late-stage introduction of the aminomethyl group onto the 5-cyclopropyl-2-methoxyphenyl scaffold. These approaches are often favored for their convergency and efficiency.

Reductive Amination Strategies for the Formation of the Methanamine Linkage

Reductive amination stands as a prominent method for the synthesis of (5-Cyclopropyl-2-methoxyphenyl)methanamine. This two-step, one-pot process typically begins with the reaction of 5-cyclopropyl-2-methoxybenzaldehyde (B12336708) with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine. Subsequent in-situ reduction of the imine furnishes the target primary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent is crucial and is often dictated by the specific reaction conditions and the stability of the aldehyde starting material. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, also serves as an effective reduction method.

While specific literature detailing the reductive amination of 5-cyclopropyl-2-methoxybenzaldehyde to the target amine is not extensively published, the general applicability of this reaction is well-established in organic synthesis for the preparation of benzylic amines. researchgate.net

Table 1: Representative Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Less reactive than NaBH₄, allowing for imine formation prior to reduction. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or Dichloroethane, Acetic Acid | Mild and selective, often used for acid-sensitive substrates. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or Ethanol, H₂ atmosphere | Clean reaction with water as the only byproduct. |

Transformation of Precursor Nitriles to this compound

An alternative direct approach involves the chemical reduction of 5-cyclopropyl-2-methoxybenzonitrile (B13698877). The nitrile group serves as a stable and readily available precursor to the primary amine. This transformation can be accomplished using a variety of strong reducing agents.

Lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful and commonly employed reagent for this purpose. The reaction typically requires heating to drive it to completion. Another effective method is catalytic hydrogenation, where the nitrile is subjected to high-pressure hydrogen in the presence of a metal catalyst like Raney nickel or rhodium.

The commercial availability of 5-cyclopropyl-2-methoxybenzonitrile makes this a viable and attractive route for the synthesis of this compound.

Amidation and Subsequent Reduction Pathways

The synthesis can also proceed through a carboxylic acid derivative. Starting from 5-cyclopropyl-2-methoxybenzoic acid, the initial step involves the formation of an amide. This is typically achieved by activating the carboxylic acid with a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide, followed by reaction with ammonia or a protected amine.

The resulting 5-cyclopropyl-2-methoxybenzamide is then reduced to the target methanamine. As with nitrile reduction, lithium aluminum hydride is a highly effective reagent for this transformation. The amide reduction pathway offers a robust alternative, particularly when the corresponding benzoic acid is more accessible than the aldehyde or nitrile.

Alternative Direct Functionalization of Substituted Aromatics

While less common, direct functionalization methods could potentially be employed. These might include the direct aminomethylation of a 4-cyclopropyl-1-methoxybenzene precursor, though achieving the desired regioselectivity could be challenging. Such methods are generally less explored for this specific target compared to the more established routes starting from the aldehyde, nitrile, or carboxylic acid.

Multi-Step Synthetic Routes

Multi-step syntheses provide the flexibility to construct the this compound from more readily available starting materials. A key transformation in these sequences is the introduction of the cyclopropyl (B3062369) group.

Introduction of the Cyclopropyl Group onto Aromatic Precursors

A common strategy involves the use of a pre-existing aromatic core, such as a bromo-substituted methoxybenzaldehyde or methoxybenzonitrile, and introducing the cyclopropyl group via a cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

For instance, 5-bromo-2-methoxybenzaldehyde (B189313) can be coupled with a cyclopropylboronic acid or a cyclopropyltrifluoroborate (B8364958) salt in the presence of a palladium catalyst and a suitable base. This reaction forms the carbon-carbon bond between the aromatic ring and the cyclopropyl group, yielding 5-cyclopropyl-2-methoxybenzaldehyde, which can then be converted to the target amine via the direct methods described above. The choice of ligand for the palladium catalyst is often critical for achieving high yields and turnover numbers in such cross-coupling reactions.

This multi-step approach allows for the modular construction of the target molecule and can be adapted to synthesize a variety of analogs by simply changing the boronic acid component in the coupling step.

Regioselective Methoxylation of Aromatic Rings

The introduction of the methoxy (B1213986) group at the C2 position requires precise regiochemical control. This can be achieved either by starting with a pre-methoxylated precursor or by introducing the methoxy group onto a substituted ring.

One strategy involves the O-methylation of a corresponding phenol (B47542). For example, a key intermediate like 4-cyclopropylphenol (B82610) could be synthesized and then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. However, if other reactive sites are present, this may require the use of protecting groups.

More advanced methods focus on the direct, regioselective C-H methoxylation. A notable development is the palladium-catalyzed ortho-C–H methoxylation of aryl halides. nih.gov This method allows for the introduction of a methoxy group specifically at the position adjacent to a halide, which can then be used in subsequent cross-coupling reactions. For instance, starting with a 1,4-dihalogenated benzene (B151609), one could first perform a selective ortho-methoxylation and then use the remaining halide for a Suzuki-Miyaura coupling to introduce the cyclopropyl group. This approach offers a streamlined synthesis of complex substitution patterns that are difficult to access through classical electrophilic aromatic substitution. nih.gov

Sequential Functionalization Strategies for Aryl Ring Substitution Patterns

The assembly of the final this compound requires a multi-step sequence where the order of reactions is critical. Retrosynthetic analysis is key to devising a viable pathway. The directing effects of the substituents largely dictate the strategy. Both the methoxy group and the cyclopropyl group are activating and direct incoming electrophiles to the ortho and para positions.

A logical sequence might start with a 1,4-disubstituted benzene. For example, starting with 4-bromophenol, one could first protect the hydroxyl group, then perform a Suzuki coupling to introduce the cyclopropyl group at the 4-position. Deprotection followed by O-methylation would yield 4-cyclopropylanisole. The final challenge is the introduction of the aminomethyl group at the C1 position (ortho to the methoxy group). This can be accomplished via electrophilic substitution, such as formylation (Vilsmeier-Haack reaction) or acylation, followed by reduction of the resulting aldehyde or ketone to the desired aminomethyl group. The combined directing effect of the ortho methoxy group and the meta cyclopropyl group would favor substitution at the desired C1 position. An alternative is the direct synthesis of a substituted phenol with complete regiochemical control using cycloaddition cascade reactions of hydroxypyrones and nitroalkenes. oregonstate.edu

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety. These principles are being actively applied to the synthesis of complex molecules like this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is fundamental to nearly every synthetic route for this compound. In Suzuki-Miyaura couplings, the development of highly active palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands allows for lower catalyst loadings, milder reaction conditions, and coupling of less reactive aryl chlorides. nih.gov

For cyclopropanation, catalytic asymmetric variants of both the Simmons-Smith and Corey-Chaykovsky reactions have been developed. Chiral ligands can be used to generate cyclopropanes with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org In the Corey-Chaykovsky reaction, using chiral sulfides catalytically can produce chiral epoxides or cyclopropanes, which is a significant advantage when expensive chiral reagents are needed. organic-chemistry.org

Solvent-Free and Aqueous Medium Syntheses

Efforts to reduce the environmental impact of organic synthesis have led to the development of reactions in greener media.

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force in a ball mill, has been successfully applied to the Simmons-Smith reaction. rsc.org This solvent-free method allows for the activation of zinc metal under air, simplifying the procedure and eliminating the need for bulk organic solvents. rsc.org

Aqueous Medium Syntheses: The Suzuki-Miyaura coupling is remarkably adaptable to aqueous conditions. libretexts.org The use of water-soluble ligands (like TPPTS) or even ligand-free systems with palladium salts can facilitate the coupling in water or water-cosolvent mixtures. researchgate.net This not only reduces reliance on volatile organic compounds but can also simplify product isolation. The Corey-Chaykovsky reaction is also considered more environmentally benign than many alternatives as it often proceeds under mild conditions without requiring highly toxic solvents. sunrisechemical.com

Atom Economy and Process Intensification in Production

The industrial synthesis of this compound, like many active pharmaceutical ingredients (APIs) and fine chemicals, is increasingly scrutinized through the lenses of green chemistry and sustainable manufacturing. Key principles in this regard are atom economy and process intensification, which aim to maximize the incorporation of raw materials into the final product while making the manufacturing process more efficient, safer, and environmentally benign.

A highly plausible and efficient route for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 5-Cyclopropyl-2-methoxybenzaldehyde. wikipedia.orglibretexts.org This method is one of the most fundamental and widely used C-N bond-forming reactions in the pharmaceutical industry. acs.org

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com In an ideal scenario, a reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.

The reductive amination of 5-Cyclopropyl-2-methoxybenzaldehyde to form the target primary amine can be represented by the following general equation, using ammonia as the nitrogen source and hydrogen gas as the reducing agent, which represents a highly atom-economical approach.

Reaction: C₁₁H₁₂O₂ (5-Cyclopropyl-2-methoxybenzaldehyde) + NH₃ (Ammonia) + H₂ (Hydrogen) → C₁₁H₁₅NO (this compound) + H₂O (Water)

The calculation for the atom economy of this transformation is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the molecular weights of the components and the resulting atom economy.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Cyclopropyl-2-methoxybenzaldehyde | C₁₁H₁₂O₂ | 176.21 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| This compound | C₁₁H₁₅NO | 177.24 | Product |

Interactive Data Table: Atom Economy Calculation

Atom Economy (%) = (177.24 / (176.21 + 17.03 + 2.02)) x 100 = 90.8%

This calculation demonstrates a high theoretical atom economy. The only byproduct is water, which is a hallmark of a green chemical process. However, it is important to note that many industrial reductive aminations utilize stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaB(OAc)₃) instead of catalytic hydrogenation. youtube.comharvard.edu While often practical and selective, these reagents have significantly lower atom economies due to the generation of stoichiometric amounts of boron-containing byproducts. youtube.com For instance, the use of such hydride reagents is a primary source of poor atom economy in many pharmaceutical processes. youtube.com

Process Intensification

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. youtube.com For the production of this compound, several process intensification strategies could be applied to the proposed reductive amination synthesis.

Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow reactors, such as microreactors or packed-bed reactors, offers numerous advantages. researchgate.netresearchgate.net Flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and mixing. researchgate.net This enhanced control can lead to higher yields, improved selectivity by minimizing side reactions, and increased safety, particularly when handling exothermic reactions or hazardous reagents like hydrogen gas. youtube.comresearchgate.net Continuous processing also enables easier scalability from laboratory to industrial production. rsc.org

Advanced Catalysis:

Heterogeneous Catalysis: The use of solid-supported catalysts (e.g., palladium on carbon, Raney nickel) in a packed-bed flow reactor simplifies the process by allowing for easy separation of the catalyst from the product stream, enabling catalyst recycling and minimizing product contamination. rsc.orgrsc.org This approach enhances the sustainability and cost-effectiveness of the synthesis. rsc.org

Biocatalysis: A significant advancement in green chemistry is the use of enzymes as catalysts. nih.gov For reductive amination, enzymes like amine dehydrogenases (AmDHs) or transaminases can offer exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions. nih.govfrontiersin.orgnih.gov The use of whole-cell biocatalysts or immobilized enzymes can further streamline the process, combining high efficiency with environmental benefits. nih.gov For example, AmDHs can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source, producing only carbon dioxide and water as byproducts, thus achieving very high atom economy in practice. nih.gov

By focusing on a highly atom-economical reaction like catalytic reductive amination and implementing process intensification strategies such as continuous flow and advanced catalysis, the production of this compound can be aligned with modern principles of sustainable and efficient chemical manufacturing.

Chemical Reactivity and Transformational Chemistry of 5 Cyclopropyl 2 Methoxyphenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (5-Cyclopropyl-2-methoxyphenyl)methanamine is a key site of reactivity, readily undergoing reactions with a wide range of electrophiles.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to react with various electrophilic reagents, leading to the formation of a diverse array of derivatives. For instance, it can participate in nucleophilic substitution reactions with alkyl halides, although this can sometimes lead to over-alkylation.

A more controlled method for derivatization involves the Mitsunobu reaction. In the synthesis of related cyclopropylmethylamines, a common strategy involves the reaction of the corresponding alcohol with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form a protected amine, which is then deprotected using hydrazine to yield the primary amine. This highlights a pathway for the derivatization of the amine through its precursor alcohol.

Acylation and Sulfonylation Reactions

Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-((5-cyclopropyl-2-methoxyphenyl)methyl)acetamide | Typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent. |

| Acetic anhydride (B1165640) | N-((5-cyclopropyl-2-methoxyphenyl)methyl)acetamide | Often requires heating or a catalyst. |

Sulfonylation: Similarly, the primary amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

| Sulfonylating Agent | Product | Reaction Conditions |

| Benzenesulfonyl chloride | N-((5-cyclopropyl-2-methoxyphenyl)methyl)benzenesulfonamide | Typically in the presence of a base such as pyridine or aqueous sodium hydroxide (Hinsberg test conditions). |

| p-Toluenesulfonyl chloride | N-((5-cyclopropyl-2-methoxyphenyl)methyl)-4-methylbenzenesulfonamide | Similar conditions to benzenesulfonyl chloride. |

Amine Oxidation and Reduction Pathways

The primary amine functionality can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of hydroxylamines, while stronger oxidizing agents can produce nitro compounds.

Conversely, while the amine itself is in a reduced state, the benzylamine moiety can be susceptible to reactions that affect the benzylic C-N bond. Reductive amination of a corresponding aldehyde is a common synthetic route to benzylamines, and under certain catalytic conditions, benzylamines can undergo hydrogenolysis, cleaving the C-N bond.

Formation of Imines and Related Condensation Products

This compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction is as follows:

This compound + R'C(=O)R'' ⇌ (5-Cyclopropyl-2-methoxyphenyl)methyl-N=CR'R'' + H₂O

| Carbonyl Compound | Imine Product |

| Benzaldehyde (B42025) | N-((5-cyclopropyl-2-methoxyphenyl)methyl)-1-phenylmethanimine |

| Acetone | N-((5-cyclopropyl-2-methoxyphenyl)methyl)propan-2-imine |

These condensation reactions are often reversible and can be driven to completion by removing the water formed during the reaction.

Reactions Involving the Aromatic Ring and Substituents

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and cyclopropyl (B3062369) groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. The cyclopropyl group is also considered an activating group and an ortho-, para-director, though its activating effect is generally weaker than that of a methoxy group.

In this compound, the methoxy group is at position 2 and the cyclopropyl group is at position 5. The directing effects of these two groups will influence the position of incoming electrophiles.

Methoxy group (at C2): Directs electrophiles to the ortho (C3) and para (C5) positions.

Cyclopropyl group (at C5): Directs electrophiles to the ortho (C4, C6) and para (C2) positions.

The combined directing effects would suggest that the most likely positions for electrophilic attack are C3, C4, and C6. Steric hindrance from the existing substituents will also play a role in determining the final regioselectivity. For instance, the position ortho to the methoxy group (C3) might be sterically hindered by the adjacent aminomethyl group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(5-cyclopropyl-2-methoxyphenyl)methanamine and/or 6-Nitro-(5-cyclopropyl-2-methoxyphenyl)methanamine |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-(5-cyclopropyl-2-methoxyphenyl)methanamine and/or 6-Bromo-(5-cyclopropyl-2-methoxyphenyl)methanamine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-(5-cyclopropyl-2-methoxyphenyl)methanamine and/or 6-Acyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-(5-cyclopropyl-2-methoxyphenyl)methanamine and/or 6-Alkyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |

It is important to note that Friedel-Crafts reactions can be complicated by the primary amine, which can coordinate with the Lewis acid catalyst. Protection of the amine group is often necessary before carrying out these reactions.

Reactivity of the Cyclopropyl Moiety in Specific Reaction Conditions

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. Both steric and electronic factors of substituents on the cyclopropane (B1198618) ring influence the preferred direction of ring cleavage.

In the context of this compound, the cyclopropyl ring is attached to an electron-rich aromatic system. The methoxy group at the ortho position is a strong electron-donating group, while the aminomethyl group at the meta position has a weaker electron-donating effect. This electronic environment can influence the stability of potential intermediates formed during chemical reactions.

Radical-Mediated Ring-Opening:

The cyclopropyl group can undergo ring-opening reactions via radical intermediates. Such reactions are often initiated by radical species that add to the cyclopropane ring, leading to a cyclopropylcarbinyl radical. This intermediate can then rearrange to a more stable homoallylic radical. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. In the case of this compound, the presence of the aromatic ring suggests that a benzylic radical intermediate would be favored.

| Reaction Type | Initiator/Conditions | Probable Intermediate | Potential Product Type |

| Radical Addition | AIBN, heat | Cyclopropylcarbinyl radical | Ring-opened alkylated arene |

| Photochemical | UV light, sensitizer | Excited state/radical ion | Isomerized or ring-opened products |

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the cyclopropyl group can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The stability of the carbocation is a key factor in determining the reaction pathway. The electron-donating methoxy group on the aromatic ring would stabilize a positive charge, potentially facilitating ring-opening.

| Acid Type | Nucleophile | Potential Intermediate | Expected Product |

| Brønsted Acid (e.g., HBr) | Br⁻ | Benzylic carbocation | Bromoalkyl-substituted methoxy aniline derivative |

| Lewis Acid (e.g., AlCl₃) | Arene | Complexed carbocation | Friedel-Crafts alkylation product |

Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage that can be cleaved under specific, often harsh, reaction conditions to yield a phenol (B47542). This transformation is a common synthetic strategy to unmask a hydroxyl group.

Demethylation Reactions:

The cleavage of the methyl-oxygen bond in the methoxy group is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. The choice of reagent depends on the presence of other functional groups in the molecule.

With Strong Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect demethylation at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

With Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often at low temperatures. The reaction mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by intramolecular delivery of a bromide ion to the methyl group. Other Lewis acids like aluminum chloride (AlCl₃) can also be used.

With Nucleophiles: Strong nucleophiles, such as thiolates in a polar aprotic solvent like DMF, can also induce demethylation via an Sₙ2 mechanism on the methyl group.

| Reagent | Conditions | Mechanism | Product |

| HBr | High temperature | Sₙ2 on protonated ether | (5-Cyclopropyl-2-hydroxyphenyl)methanamine |

| BBr₃ | Low temperature (e.g., -78 °C to rt) | Lewis acid complexation, intramolecular Sₙ2 | (5-Cyclopropyl-2-hydroxyphenyl)methanamine |

| NaSEt in DMF | High temperature | Sₙ2 | (5-Cyclopropyl-2-hydroxyphenyl)methanamine |

Mechanistic Investigations of Key Reactions

Due to the absence of specific studies on this compound, the following sections outline the expected mechanistic pathways based on analogous systems.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding reaction mechanisms, including the determination of rate laws, activation parameters, and the influence of substituents on reaction rates. For the key transformations of this compound, kinetic studies would provide valuable insights.

Hypothetical Kinetic Study of Cyclopropyl Ring-Opening:

A kinetic study of the acid-catalyzed ring-opening of the cyclopropyl group could be designed by monitoring the disappearance of the starting material or the appearance of the ring-opened product over time using techniques like HPLC or NMR spectroscopy. The reaction rate would be expected to depend on the concentration of both the substrate and the acid catalyst.

A plausible rate law for an acid-catalyzed ring-opening would be: Rate = k[this compound][Acid]

By studying the reaction at different temperatures, the activation energy (Ea) could be determined from an Arrhenius plot. This would provide information about the energy barrier of the rate-determining step, which is likely the formation of the carbocation intermediate.

Hypothetical Kinetic Study of Methoxy Group Demethylation:

For the demethylation of the methoxy group with a reagent like BBr₃, a kinetic study could reveal the order of the reaction with respect to both the substrate and the reagent. The reaction is typically fast, so low-temperature studies would be necessary. The rate is expected to be first order in both the methoxy-containing substrate and BBr₃.

Intermediate Characterization and Reaction Mechanism Elucidation

The direct observation or trapping of reaction intermediates is a powerful tool for elucidating reaction mechanisms. For the reactions of this compound, spectroscopic techniques and trapping experiments could be employed.

Characterization of Carbocation Intermediates in Ring-Opening:

In the acid-catalyzed ring-opening of the cyclopropyl group, the formation of a carbocation intermediate is postulated. Under superacid conditions, it might be possible to generate and stabilize this carbocation for a sufficient duration to characterize it by low-temperature NMR spectroscopy. The chemical shifts, particularly in the ¹³C NMR spectrum, would provide evidence for the location of the positive charge.

Trapping of Radical Intermediates:

In radical-mediated ring-opening reactions, the presence of radical intermediates could be confirmed by using radical trapping agents, such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). The formation of a TEMPO adduct with the ring-opened radical would provide strong evidence for a radical mechanism.

Elucidation of the Demethylation Mechanism:

The mechanism of demethylation with BBr₃ is generally well-accepted. For this compound, the initial step would be the formation of an oxonium ion complex between the methoxy group and BBr₃. This could potentially be observed by spectroscopic methods at low temperatures. The subsequent intramolecular transfer of a bromide ion to the methyl group leads to the demethylated product and methyl bromide. Isotope labeling studies, for instance, using a ¹³C-labeled methoxy group, could be used to follow the fate of the methyl group and confirm the proposed pathway.

Computational and Theoretical Investigations of 5 Cyclopropyl 2 Methoxyphenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for elucidating the molecular properties and reactivity of novel compounds. For (5-Cyclopropyl-2-methoxyphenyl)methanamine, these computational methods provide deep insights into its electronic characteristics and behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com Studies employing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, can determine the most stable, optimized molecular geometry of this compound. ajchem-a.com This process minimizes the energy of the molecule to predict key structural parameters.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the analysis would yield the specific lengths of the C-N bond in the aminomethyl group, the C-O bond of the methoxy (B1213986) substituent, and the various C-C bonds within the phenyl and cyclopropyl (B3062369) rings. Comparing these theoretical parameters with experimental data, if available, can validate the chosen computational model. ajchem-a.com

Table 1: Predicted Structural Parameters of this compound from DFT Calculations This table is representative of data generated from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(aryl)-CH₂N | 1.51 Å |

| C-N | 1.47 Å | |

| C(aryl)-O | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| C(aryl)-C(cyclopropyl) | 1.50 Å | |

| Bond Angles | C(aryl)-C-N | 112.5° |

| C(aryl)-O-C | 118.0° |

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily polarized and is generally more reactive. nih.gov Computational studies can calculate these energy levels precisely. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the amine group, while the LUMO may be distributed over the aromatic ring's anti-bonding π* orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies This table is representative of data generated from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.88 eV |

| LUMO Energy | -0.45 eV |

| HOMO-LUMO Gap (ΔE) | 5.43 eV |

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from electronic structure calculations. The MEP map uses a color scale to visualize the charge distribution across the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. nih.govphyschemres.org Regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic interaction. physchemres.org

DFT calculations are highly effective in predicting spectroscopic parameters that can be used to characterize a molecule. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) spectra to aid in the assignment of key functional group vibrations. ajchem-a.com For this compound, this would include predicting the stretching frequencies for the N-H bonds of the amine, the C-H bonds of the aromatic and cyclopropyl groups, and the C-O stretch of the methoxy group. A strong correlation between calculated and observed spectra helps confirm the molecule's structure.

Table 3: Predicted Key Vibrational Frequencies This table is representative of data generated from DFT frequency calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | Amine | ~3350 cm⁻¹ |

| N-H Asymmetric Stretch | Amine | ~3430 cm⁻¹ |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 cm⁻¹ |

| Asymmetric C-O-C Stretch | Methoxy Ether | ~1250 cm⁻¹ |

| N-H Scissoring | Amine | ~1610 cm⁻¹ |

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental NMR data, serve as a powerful tool for structural elucidation and confirmation.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

This compound possesses several rotatable single bonds, leading to the existence of multiple rotational isomers (conformers). The most significant rotations are around the C(aryl)–CH₂NH₂ bond and the C(aryl)–OCH₃ bond. Computational chemistry can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of stable conformers (energy minima) and the transition states that separate them. researchgate.net

The analysis reveals the relative energies of different conformers, indicating which shapes are most likely to be populated at room temperature. The global minimum conformation represents the most stable and thus most probable structure of the molecule in its ground state.

The substituents on the phenyl ring—cyclopropyl, methoxy, and aminomethyl groups—exert significant steric and electronic influences on the molecule's preferred conformation. researchgate.net

Methoxy Group: The orientation of the methoxy group is critical. It can be either coplanar with the phenyl ring (anisole-like) or perpendicular to it. The planar conformation is often favored due to electronic delocalization between the oxygen lone pairs and the aromatic π-system.

Cyclopropyl Group: The cyclopropyl group is sterically demanding and will influence the rotational preferences of the adjacent methoxy group. Its electronic properties can also subtly affect the charge distribution in the aromatic ring.

The interplay between these factors—steric hindrance, potential intramolecular hydrogen bonding, and electronic delocalization—dictates the final, low-energy conformations of this compound.

Reaction Pathway Modeling and Transition State Characterization

Extensive searches of publicly available scientific literature and chemical databases have revealed a notable absence of specific research focused on the reaction pathway modeling and transition state characterization of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, it appears that this particular compound has not been the subject of such detailed theoretical investigations.

Typically, studies of this nature would employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a chemical reaction involving the target molecule. This would involve:

Identification of Reactants, Products, and Intermediates: Defining the starting materials and final products of a given transformation, as well as any stable molecules that exist along the reaction coordinate.

Locating Transition States: Identifying the highest energy point along the reaction pathway that connects reactants (or intermediates) to products. This is a critical step, as the structure and energy of the transition state govern the kinetics of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the located transition state smoothly connects the intended reactants and products.

Hypothetical reaction pathways for this compound that could be investigated include its synthesis, metabolism, or degradation. For instance, a computational study could model the final steps of its synthesis, providing insights into the most favorable reaction conditions or potential byproducts.

Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving this compound

| Parameter | Hypothetical Value | Description |

| Activation Energy (ΔG‡) | N/A | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. |

| Imaginary Frequency | N/A | A single negative frequency in the vibrational analysis, which is characteristic of a true transition state. |

| Key Bond Distances in TS | N/A | The lengths of bonds that are being formed or broken in the transition state structure. |

| Dihedral Angles in TS | N/A | Key angles that define the three-dimensional arrangement of atoms in the transition state. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research data is currently available.

Molecular Dynamics Simulations for Intermolecular Interactions

Similar to the lack of research in reaction pathway modeling, there is no specific, publicly accessible research detailing molecular dynamics (MD) simulations for this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time.

For a molecule like this compound, MD simulations could provide valuable insights into:

Solvation: How the molecule interacts with various solvents at a molecular level. This is crucial for understanding its solubility and behavior in different chemical environments.

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule in solution. The methoxy group, cyclopropyl ring, and aminomethyl group can all rotate, leading to various possible conformations that can influence the molecule's properties and biological activity.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase. This can help in understanding its bulk properties, such as its melting point and boiling point.

Binding to Biological Targets: If this molecule were being investigated as a potential therapeutic agent, MD simulations could be used to model its interaction with a target protein, providing information on the stability of the binding and the key residues involved.

Table 2: Potential Parameters for Molecular Dynamics Simulation of this compound

| Simulation Parameter | Potential Focus of Study |

| Force Field | A set of parameters used to describe the potential energy of the system (e.g., CHARMM, AMBER, GROMOS). |

| Solvent Model | The type of solvent to be simulated around the molecule (e.g., water, ethanol). |

| Simulation Time | The length of the simulation, typically in nanoseconds or microseconds, required to observe the desired phenomena. |

| Temperature and Pressure | The simulated environmental conditions. |

| Radial Distribution Functions (RDFs) | To analyze the probability of finding other atoms or molecules at a certain distance from the target molecule. |

| Root Mean Square Deviation (RMSD) | To assess the stability of the molecule's conformation over the course of the simulation. |

Note: This table outlines potential parameters for a future study, as no specific MD simulation data for this compound is currently available in the literature.

Synthesis and Characterization of Derivatives and Analogues of 5 Cyclopropyl 2 Methoxyphenyl Methanamine

Modification at the Amine Nitrogen

The primary amine group of (5-Cyclopropyl-2-methoxyphenyl)methanamine is a versatile functional handle for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

Secondary and Tertiary Amine Derivatives

The synthesis of secondary and tertiary amines from the primary amine of this compound can be achieved through several standard organic chemistry methods.

Reductive Amination: A common and effective method is reductive amination. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction of this compound with one equivalent of an aldehyde followed by reduction yields a secondary amine. Using an excess of the aldehyde or reacting the resulting secondary amine with a different aldehyde or ketone can lead to tertiary amines. A study on solid-phase synthesis highlighted the applicability of reductive amination to a broad range of primary amines using benzaldehydes with methoxy (B1213986) substituents. nih.gov

N-Alkylation: Direct alkylation of the amine can be accomplished using alkyl halides. However, this method can suffer from a lack of selectivity, often producing a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt due to overalkylation. nih.gov To achieve more selective mono-alkylation, alternative procedures are often employed. One such method involves the use of 2-nitrobenzenesulfonamides, which can be alkylated and subsequently deprotected under mild conditions using a thiolate nucleophile to yield the secondary amine.

The synthesis of N,N-dialkylated tryptamines, which also contain an amine side chain, has been successfully carried out, demonstrating the feasibility of preparing a library of tertiary amines from a primary amine precursor. nih.govresearchgate.net Green chemistry approaches, such as using dimethyl carbonate (DMC) as a methylating agent over a heterogeneous catalyst, have also been developed for the N-methylation of benzylamine, providing a more environmentally benign route to N-methylated amines with high selectivity. nih.gov

Table 1: Representative Secondary and Tertiary Amine Derivatives

| Derivative Name | Structure | Alkylating Agent (Example) |

|---|---|---|

| N-Methyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |  |

Formaldehyde (via reductive amination) |

| N-Ethyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |  |

Acetaldehyde (via reductive amination) |

| N,N-Dimethyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |  |

Formaldehyde (excess) |

| N-Benzyl-(5-cyclopropyl-2-methoxyphenyl)methanamine |  |

Benzaldehyde (B42025) (via reductive amination) |

Amides, Ureas, and Thioureas Derived from the Primary Amine

The nucleophilic primary amine readily reacts with various electrophiles to form stable amide, urea (B33335), and thiourea (B124793) derivatives.

Amides: Amides are typically synthesized by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Ureas: Symmetrical or unsymmetrical ureas can be prepared. The reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine is one route. A more direct method involves the reaction of the primary amine with an appropriate isocyanate. For instance, reacting the parent amine with 2-methoxyphenyl isocyanate has been shown to be a chemoselective method for forming a stable urea linkage, which can function as a protecting group for amines. researchgate.net

Thioureas: Analogous to urea formation, thioureas are synthesized by reacting the primary amine with an isothiocyanate. Continuous-flow synthesis has been demonstrated as a modern and efficient method for producing thioureas from amines and sulfur, highlighting a scalable and convenient application. fiveable.me

Table 2: Representative Amide, Urea, and Thiourea Derivatives

| Derivative Class | Derivative Name | Structure | Reagent (Example) |

|---|---|---|---|

| Amide | N-((5-Cyclopropyl-2-methoxyphenyl)methyl)acetamide |  |

Acetic Anhydride (B1165640) |

| Urea | 1-((5-Cyclopropyl-2-methoxyphenyl)methyl)-3-phenylurea |  |

Phenyl Isocyanate |

| Thiourea | 1-((5-Cyclopropyl-2-methoxyphenyl)methyl)-3-ethylthiourea |  |

Ethyl Isothiocyanate |

Imines and Schiff Bases with Aldehydes and Ketones

Imines, commonly known as Schiff bases, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). The reaction of this compound with an aldehyde or ketone proceeds via a nucleophilic addition to form a carbinolamine intermediate. jconsortium.com This intermediate then undergoes dehydration, which is often the rate-determining step and is typically catalyzed by a mild acid, to yield the final imine product. jconsortium.com

The formation of Schiff bases is a reversible reaction, but the product can often be isolated by removing water from the reaction mixture. Aromatic aldehydes are particularly effective reagents for forming stable Schiff bases due to the resulting conjugation. jconsortium.com For example, the synthesis of a Schiff base ligand from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde proceeds by refluxing the components in ethanol. researchgate.netnih.gov This established methodology is directly applicable to this compound to generate a wide array of imine derivatives.

Table 3: Representative Imine (Schiff Base) Derivatives

| Derivative Name | Structure | Carbonyl Reagent |

|---|---|---|

| (E)-N-((5-Cyclopropyl-2-methoxyphenyl)methyl)-1-phenylmethanimine | Benzaldehyde | |

| (E)-N-((5-Cyclopropyl-2-methoxyphenyl)methyl)-1-(4-nitrophenyl)methanimine | 4-Nitrobenzaldehyde | |

| (E)-1-(4-Methoxyphenyl)-N-((5-cyclopropyl-2-methoxyphenyl)methyl)methanimine | 4-Methoxybenzaldehyde |

Modifications on the Aromatic Ring

Alterations to the substitution pattern of the phenyl ring or the introduction of new functional groups can significantly impact the properties of the molecule.

Substitution Pattern Variations (e.g., Isomers of Methoxy or Cyclopropyl)

The synthesis of positional isomers of this compound requires a strategy that begins with appropriately substituted precursors. The specific placement of the cyclopropyl (B3062369) and methoxy groups on the aromatic ring is determined early in the synthetic sequence. For example, to synthesize an isomer such as (3-Cyclopropyl-2-methoxyphenyl)methanamine, one would need to start with a material like 3-bromo-2-methoxytoluene, introduce the cyclopropyl group via a cross-coupling reaction, and then perform functional group transformations on the methyl group to yield the aminomethyl side chain.

Commercially available isomers like (1-(2-Methoxyphenyl)cyclopropyl)methanamine, where the aminomethyl group is attached to the cyclopropane (B1198618) ring itself, highlight the structural diversity that can be achieved. sigmaaldrich.combldpharm.com The synthesis of such compounds involves different strategies, such as the cyclopropanation of an appropriately substituted styrene (B11656) or the rearrangement of a cyclobutanone (B123998) precursor. marquette.edu The synthesis of complex analogues, such as those incorporating a dihydrobenzofuran scaffold instead of a simple methoxyphenyl group, demonstrates the modularity of synthetic approaches where different aromatic cores can be coupled with a cyclopropylmethanamine side chain.

Table 4: Representative Positional Isomers and Analogues

| Compound Name | Structure | Note |

|---|---|---|

| (4-Cyclopropyl-2-methoxyphenyl)methanamine |  |

Positional isomer |

| (3-Cyclopropyl-2-methoxyphenyl)methanamine |  |

Positional isomer |

| (1-(2-Methoxyphenyl)cyclopropyl)methanamine |  |

Structural isomer |

Halogenation and Nitration of the Aromatic Nucleus

The introduction of halogen (e.g., -Cl, -Br) or nitro (-NO₂) groups onto the aromatic ring is typically accomplished via electrophilic aromatic substitution. fiveable.me However, direct substitution on the final this compound molecule can be complicated by the presence of multiple activating groups (methoxy, cyclopropyl) and the primary amine, which is sensitive to oxidative and acidic conditions common in nitration and halogenation reactions. The methoxy group is a strong ortho-, para-director, as is the cyclopropyl group, while the aminomethyl group is deactivating if protonated under acidic conditions.

A more common and controlled strategy involves introducing these substituents onto an earlier intermediate in the synthesis. For instance, research on related compounds has shown the synthesis of cyclopropyl ketones via the Corey-Chaykovsky cyclopropanation of chalcones. nih.govmdpi.com These chalcone (B49325) precursors are often prepared from salicylaldehydes that already bear the desired substituent, such as a 5-bromo or 5-nitro group. mdpi.com This approach ensures precise control over the position of the new substituent and avoids potential side reactions with the amine functionality. Following the introduction of the halogen or nitro group on a precursor like a substituted benzaldehyde or toluene, the remaining synthetic steps to construct the cyclopropylmethanamine side chain would be carried out.

Table 5: Representative Halogenated and Nitrated Derivatives

| Derivative Name | Structure | Synthetic Note |

|---|---|---|

| (4-Bromo-5-cyclopropyl-2-methoxyphenyl)methanamine |  |

Likely synthesized from a pre-brominated precursor. |

| (5-Cyclopropyl-2-methoxy-4-nitrophenyl)methanamine |  |

Likely synthesized from a pre-nitrated precursor. |

Modifications of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to various ring-opening reactions. This reactivity can be harnessed to introduce new functionalities and create diverse molecular architectures. Furthermore, the cyclopropyl ring itself can be substituted to fine-tune the steric and electronic properties of the molecule.

Ring-Opening Reactions of the Cyclopropane

The high ring strain of the cyclopropane ring in derivatives of this compound makes it a reactive handle for synthetic transformations. Ring-opening reactions of cyclopropanes can proceed through various mechanisms, including radical, electrophilic, and nucleophilic pathways, leading to the formation of linear alkyl chains with newly introduced functional groups.

One common approach involves oxidative radical ring-opening. For instance, the cyclopropyl group can undergo homolytic cleavage to form a radical intermediate, which can then be trapped by various radical acceptors. This process can lead to the formation of a variety of functionalized products. While specific studies on this compound are not prevalent, general principles suggest that its derivatives could undergo similar transformations. For example, treatment with an oxidizing agent in the presence of a nucleophile could lead to the formation of 1,3-difunctionalized open-chain products.

Donor-acceptor (D-A) cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, exhibit unique reactivity. While this compound itself is not a classic D-A cyclopropane, its derivatives could be engineered to be. For instance, acylation of the amine could introduce an electron-withdrawing group. Such D-A cyclopropane derivatives are known to undergo ring-opening reactions with various nucleophiles and electrophiles, providing access to a wide array of complex molecules.

The table below summarizes potential ring-opening reactions applicable to derivatives of this compound based on established cyclopropane chemistry.

| Reaction Type | Reagents | Potential Product | Reference |

| Radical Ring-Opening | Oxidant (e.g., (NH₄)₂S₂O₈), Nucleophile | 1,3-Difunctionalized Alkane | |

| Electrophilic Ring-Opening | Electrophile (e.g., Br₂) | 1,3-Dihaloalkane | - |

| Nucleophilic Ring-Opening (of D-A derivative) | Nucleophile (e.g., R₂NH) | Functionalized Aminoalkane |

This table presents hypothetical reactions based on general principles of cyclopropane chemistry, as direct research on this compound in this context is limited.

Substituted Cyclopropyl Analogues

The synthesis of analogues with substituents on the cyclopropyl ring offers another avenue for structural diversification. These substituents can modulate the compound's properties, such as its conformation and electronic distribution. A general and effective method for creating substituted cyclopropanes is the Corey-Chaykovsky cyclopropanation. This reaction involves the treatment of an α,β-unsaturated carbonyl compound with a sulfur ylide. By starting with appropriately substituted chalcones, a variety of substituted cyclopropyl ketones can be synthesized, which can then be further elaborated to the desired methanamine analogues.

For example, the synthesis of a methyl-substituted cyclopropyl analogue could start from a chalcone derived from a methyl-substituted cinnamic acid. Subsequent cyclopropanation, oximation, and reduction would yield the corresponding substituted this compound.

Analytical Method Development for 5 Cyclopropyl 2 Methoxyphenyl Methanamine

Chromatographic Separations and Purification

Chromatographic techniques are indispensable for the separation and purification of (5-Cyclopropyl-2-methoxyphenyl)methanamine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.

The development of an HPLC method would involve a systematic approach to optimize various parameters to achieve adequate separation from potential impurities. Key considerations include the choice of the stationary phase, mobile phase composition, and detector settings. A C18 column is a common starting point for the separation of aromatic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer helps to control the ionization of the amine group and achieve reproducible retention times. UV detection is appropriate given the presence of the aromatic ring in the molecule.

A systematic study would be conducted to evaluate the effect of mobile phase pH, organic solvent ratio, and column temperature on the retention time, peak shape, and resolution of the analyte from its impurities. Method validation would then be performed to ensure its suitability for its intended purpose, including assessments of linearity, accuracy, precision, and robustness.

| Parameter | Proposed HPLC Conditions |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

While direct Gas Chromatography (GC) analysis of primary amines can be challenging due to their polarity leading to poor peak shape and potential adsorption on the column, GC can be a powerful tool for the analysis of volatile derivatives of this compound. researchgate.net Derivatization is a common strategy to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties. researchgate.net

A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a stable and volatile trifluoroacetyl derivative. This derivative can then be readily analyzed by GC using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The separation of the derivatized analyte from other volatile components of the sample mixture can be achieved on a non-polar or medium-polarity capillary column.

The development of a GC method would involve optimizing the derivatization reaction conditions (e.g., reaction time, temperature, and reagent concentration) and the GC parameters (e.g., temperature program, carrier gas flow rate, and injector settings).

| Parameter | Proposed GC Conditions for Trifluoroacetyl Derivative |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are critical, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Chiral separations can be achieved using either chiral HPLC or chiral GC.

In chiral HPLC, the separation is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including amines. The selection of the mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving enantiomeric separation.

Alternatively, chiral GC can be employed, often after derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column. Another approach in chiral GC is the use of a chiral stationary phase, such as a cyclodextrin-based column, which can directly separate the enantiomers without the need for derivatization. researchgate.net The enantiomeric purity is typically expressed as enantiomeric excess (ee).

| Technique | Proposed Conditions |

| Chiral HPLC | Column: Chiralcel OD-H or similar polysaccharide-based CSPMobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamineFlow Rate: 0.8 mL/minDetection: UV at 225 nm |

| Chiral GC (after derivatization) | Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Column: Standard non-polar capillary column (e.g., DB-1)Detector: FID or MS |

Quantitative Determination Techniques

Accurate quantification of this compound is essential for process control, quality assurance, and stability studies.

Spectrophotometric methods offer a simple and cost-effective means for determining the concentration of this compound in solution. These methods are typically based on the reaction of the aromatic amine with a chromogenic reagent to produce a colored product, the absorbance of which can be measured using a UV-Visible spectrophotometer.

One potential method involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperature, followed by coupling with a suitable coupling agent (e.g., N-(1-naphthyl)ethylenediamine) to form a highly colored azo dye. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration of the amine is determined from a calibration curve prepared using standard solutions.

Another approach could involve the reaction of the amine with a reagent like p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent to form a colored complex. arcjournals.org The intensity of the color, which is proportional to the amine concentration, can be measured spectrophotometrically. nih.govresearchgate.net

| Parameter | Proposed Spectrophotometric Method (Diazotization and Coupling) |

| Reagents | Sodium Nitrite, Hydrochloric Acid, N-(1-naphthyl)ethylenediamine dihydrochloride |

| Reaction Conditions | Diazotization at 0-5 °C, followed by coupling |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (typically in the visible region) |

| Quantification | Based on a standard calibration curve |

Titrimetric analysis provides a classical and accurate method for the quantitative determination of the amine functionality of this compound.

A common approach is a non-aqueous acid-base titration. The basic amine can be titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid, in a non-aqueous solvent. The endpoint of the titration can be determined potentiometrically using a glass and calomel (B162337) electrode pair or visually using a suitable indicator like crystal violet. researchgate.net

Another potential titrimetric method is the diazotization titration, which is specific for primary aromatic amines. brainly.in In this method, the amine is reacted with a standard solution of sodium nitrite in an acidic medium at low temperature. The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper or potentiometrically.

An alternative indirect titrimetric method involves the reaction of the primary amine with an excess of phenyl isothiocyanate to form a substituted thiourea (B124793). The unreacted phenyl isothiocyanate or the formed thiourea can then be determined by a suitable titration, such as an iodatometric titration. rsc.orgpsu.edu

| Method | Principle | Endpoint Detection |

| Non-Aqueous Acid-Base Titration | Titration of the basic amine with a standard acid in a non-aqueous solvent. | Potentiometric or visual indicator (e.g., crystal violet). |

| Diazotization Titration | Reaction of the primary aromatic amine with a standard solution of sodium nitrite. | Potentiometric or external indicator (starch-iodide paper). |

| Iodatometric Titration (Indirect) | Reaction with phenyl isothiocyanate followed by titration of the product or excess reagent. | Visual (color change) or potentiometric. |

Impurity Profiling and Stability Studies in Non-Biological Matrices

The comprehensive analysis of impurities and the stability of this compound are critical for ensuring its quality, safety, and efficacy as a chemical entity. Impurity profiling involves the identification, quantification, and characterization of any foreign substances present in the compound. numberanalytics.comnih.gov Stability studies, on the other hand, evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light. pharmatutor.orgsgs.com Such studies are foundational for determining appropriate storage conditions and shelf-life.

For a comprehensive evaluation, forced degradation studies are an indispensable component. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products. pharmatutor.orgpharmaguidesline.compsu.edu This facilitates the development of stability-indicating analytical methods and provides insight into the degradation pathways of the molecule. pharmaguidesline.compsu.edu

A systematic approach to forced degradation would expose this compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. pharmaguidesline.comnih.gov

Hydrolytic Degradation: To assess susceptibility to hydrolysis, the compound would be exposed to acidic and basic conditions over a range of pH values. nih.gov For instance, treatment with 0.1 M HCl and 0.1 M NaOH at elevated temperatures would be a typical approach to induce and study acid and base-catalyzed degradation. japsonline.com Given the presence of a primary amine and an ether linkage, the molecule could be susceptible to degradation under these conditions.

Oxidative Degradation: The potential for oxidative degradation is typically investigated using an oxidizing agent like hydrogen peroxide. pharmaguidesline.compsu.edu Exposing a solution of this compound to a solution of hydrogen peroxide (e.g., 3%) would help in identifying potential oxidation products. psu.edu The primary amine group in the molecule is a likely site for oxidation, potentially forming N-oxides or other related impurities. pharmatutor.orgpsu.edu

Thermal Degradation: To study the effect of temperature, the solid compound would be subjected to high temperatures (e.g., 105°C) for a defined period. semanticscholar.org This helps to identify thermally labile impurities and degradation pathways that may occur during processing or storage at elevated temperatures.

Photolytic Degradation: Photostability testing is crucial to determine if the compound is sensitive to light. europa.euich.org This involves exposing the solid compound and its solution to a light source that produces both UV and visible radiation, with a standardized total illumination. europa.euich.org The aromatic ring and the methoxy (B1213986) group might be susceptible to photolytic degradation.

The separation and quantification of this compound from its potential process-related impurities and degradation products would be achieved using a stability-indicating high-performance liquid chromatography (HPLC) method. chromatographyonline.comchromatographyonline.com A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic solvent, like acetonitrile, would be a common starting point. japsonline.comnih.gov Detection would likely be performed using a UV detector. chromatographyonline.com

For the identification and structural elucidation of any detected impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. rroij.combiomedres.usbiomedres.us LC-MS provides information on the molecular weight of the impurities, which is a critical piece of data for their identification. numberanalytics.com

Illustrative Data Tables

Disclaimer: The following tables contain hypothetical data for illustrative purposes only. No specific experimental data for this compound was found in the public domain.

The data generated from such studies would be meticulously tabulated to provide a clear overview of the compound's stability profile.

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Assay of Active Substance (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | DP-1, DP-2 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 92.5 | DP-3 |

| Oxidation | 3% H₂O₂ | 12 hours | 88.1 | DP-4, DP-5 |

| Thermal | 105°C | 48 hours | 98.7 | Minor degradation |

| Photolytic | 1.2 million lux hours | 7 days | 95.3 | DP-6 |

DP = Degradation Product

Table 2: Hypothetical Chromatographic Data and Mass Spectrometric Identification of Impurities

| Peak | Retention Time (min) | m/z [M+H]⁺ | Identification |

| This compound | 10.5 | 178.2 | Active Substance |

| Impurity A | 8.2 | 164.1 | Process Impurity |

| Impurity B | 12.1 | 192.2 | Process Impurity |

| DP-1 | 7.5 | 164.1 | Degradation Product (from acid hydrolysis) |

| DP-4 | 9.8 | 194.2 | Degradation Product (from oxidation) |

Specific Applications in Chemical Sciences Excluding Biological/clinical Contexts

Role as a Synthetic Intermediate for Complex Organic Molecules

The principal application of (5-Cyclopropyl-2-methoxyphenyl)methanamine in chemical science is as a synthetic intermediate. Classified as an organic building block, its distinct functional groups can be selectively targeted to build elaborate molecular frameworks. bldpharm.comenamine.net The presence of the aminomethyl group (-CH2NH2) attached to a substituted benzene (B151609) ring offers a key point for chemical modification.

The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Nitrogen heterocycles are core structures in many functional molecules, and their synthesis often relies on the reactivity of amines. nih.gov The amine group can participate in cyclization reactions, such as condensations with dicarbonyl compounds or other bifunctional reagents, to form rings.